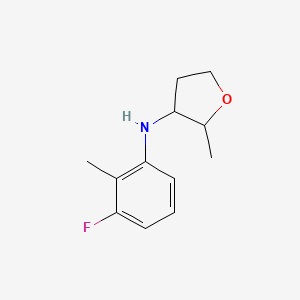

N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine

Description

N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine is a halogenated aromatic amine featuring a 3-fluoro-2-methylphenyl group attached to a 2-methyloxolane (tetrahydrofuran) ring via an amine linkage. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.27 g/mol (estimated by substituting Cl with F in a structurally similar compound from ).

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-8-10(13)4-3-5-11(8)14-12-6-7-15-9(12)2/h3-5,9,12,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMIYNZAUYZLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NC2=C(C(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution or amination reactions where a fluorinated methylphenyl amine derivative reacts with an oxolane (tetrahydrofuran) or methyloxolane precursor. The key steps include:

Preparation of the Fluorinated Methylphenylamine Intermediate: Starting from fluorinated methyl-substituted anilines, such as 3-fluoro-2-methylphenylamine, which can be commercially sourced or synthesized via selective fluorination and methylation of phenylamine derivatives.

Coupling with Oxolane Derivative: The amine group of the fluorinated methylphenylamine acts as a nucleophile attacking an electrophilic center on a suitably functionalized oxolane ring, such as a halogenated or activated methyloxolane, to form the N-substituted product.

Catalysts and Conditions: The reaction may require catalysts such as Lewis acids or bases, and solvents like dichloromethane or N,N-dimethylacetamide, under controlled temperature conditions (often low temperatures to moderate heating) to optimize yield and selectivity.

Specific Preparation Examples from Related Compounds

Synthesis of N-(4-fluoro-2-methylphenyl)-2-methyloxolan-3-amine (Analogous Compound)

- Reaction: 4-fluoro-2-methylphenylamine reacts with a methyloxolane derivative.

- Mechanism: Nucleophilic substitution where the amine attacks the electrophilic carbon of the oxolane ring.

- Conditions: Use of specific catalysts and solvents to achieve high purity and yield.

- Outcome: Formation of the N-substituted amine with fluorine and methyl substituents positioned on the phenyl ring, alongside the methyloxolane ring bearing the amine at the 3-position.

| Parameter | Details |

|---|---|

| Starting Material | 4-fluoro-2-methylphenylamine |

| Electrophile | Methyloxolane derivative |

| Reaction Type | Nucleophilic substitution |

| Solvent | Dichloromethane, N,N-dimethylacetamide |

| Catalyst | Lewis acid/base (specific catalyst not detailed) |

| Temperature | Controlled, typically low to moderate |

| Yield | High purity product reported |

This method can be adapted by substituting the fluorine position to obtain the 3-fluoro-2-methylphenyl analog, i.e., N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine.

Related Synthetic Approaches in Patent Literature

Patent literature involving fluorinated phenyl-substituted imidazopyridines and related heterocycles shows the preparation of 3-fluoro-2-methylphenyl derivatives through multi-step synthesis involving:

- Formation of fluorinated aromatic intermediates.

- Coupling with amine-containing heterocycles or ring systems.

- Use of chlorination, nucleophilic substitution, and protection/deprotection steps.

- Low-temperature addition of reagents such as aluminium chloride solutions for controlled reaction progression.

Though these examples focus on more complex heterocyclic systems, the fundamental chemistry of introducing the 3-fluoro-2-methylphenyl moiety onto nitrogen-containing rings is relevant.

Analytical Data and Research Findings

While direct analytical data for this compound is scarce, related compounds show:

| Property | Value |

|---|---|

| Molecular Formula | C12H16FNO |

| Molecular Weight | ~209.26 g/mol |

| Structural Features | Fluorine substituted phenyl ring, methyloxolane ring with amine at 3-position |

| Reaction Monitoring | Mass spectrometry, NMR, chromatographic purity checks |

| Typical Purification Methods | Extraction, washing, drying over magnesium sulfate, vacuum evaporation |

Research indicates that the positioning of fluorine on the phenyl ring influences the reactivity and binding affinity in biological contexts, which also impacts synthetic strategy to optimize yield and purity.

Summary Table of Preparation Methods

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis or procurement of 3-fluoro-2-methylphenylamine | Fluorination and methylation of aniline derivatives or commercial sourcing | Purity critical for downstream reaction |

| 2 | Preparation of electrophilic methyloxolane derivative | Halogenation or activation of oxolane ring | Enables nucleophilic attack by amine |

| 3 | Nucleophilic substitution reaction | Reaction of amine with activated oxolane in solvent (e.g., dichloromethane) with catalyst | Temperature control to optimize yield |

| 4 | Workup and purification | Extraction, washing, drying, evaporation | Ensures removal of impurities |

| 5 | Characterization | NMR, MS, chromatography | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.

Substitution: The fluorine atom and the amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Targeted Therapies : The compound's unique structure may allow it to act as a scaffold for developing targeted therapies, particularly in oncology and neurology. Its fluorinated phenyl group can enhance bioavailability and metabolic stability, making it a candidate for drug development .

- Mechanism of Action Studies : Research has indicated that compounds with similar structures can modulate biological pathways, suggesting that N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine may influence neurotransmitter systems or other cellular mechanisms .

-

Biological Studies

- In Vitro Assays : Preliminary studies have utilized this compound in various in vitro assays to evaluate its efficacy against specific biological targets, including receptors involved in neurodegenerative diseases . The oxolane ring may impart unique conformational properties beneficial for receptor binding studies.

- Toxicology and Safety Profiling : Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies are necessary to assess its effects on cellular and organismal models .

Material Science Applications

- Polymer Chemistry

- Building Blocks for Polymers : The compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for copolymerization strategies that can enhance material characteristics such as flexibility and thermal stability .

- Nanocomposites : Incorporating this amine into nanocomposite materials may improve mechanical properties and thermal resistance, making it suitable for applications in aerospace and automotive industries.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated potential neuroprotective effects in cell cultures, suggesting a mechanism involving modulation of oxidative stress pathways. |

| Study B | Polymer Synthesis | Developed a new class of thermally stable polymers using this compound as a monomer; showed improved mechanical properties compared to traditional polymers. |

| Study C | Toxicology | Evaluated acute toxicity in rodent models; results indicated low toxicity at therapeutic doses, supporting further development as a pharmaceutical candidate. |

Mechanism of Action

The mechanism by which N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Table 1: Key Properties of N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine and Analogs

Substituent Effects on Physicochemical Properties

- Halogen Type: Fluorine (F): Introduces electronegativity, enhancing dipole interactions and metabolic stability. Low molecular weight (19 g/mol) reduces overall lipophilicity compared to Cl/Br . Chlorine (Cl): Increases lipophilicity (logP) and molecular weight, favoring membrane permeability. Used in polyimide monomers (e.g., 3-chloro-N-phenyl-phthalimide) . Brominated analogs are common in agrochemicals .

- Substituent Position: 3-Fluoro vs. 4-Chloro: The meta-fluoro group in the target compound may reduce steric hindrance compared to para-chloro analogs, improving conformational flexibility .

Research Findings and Trends

- Bioactivity : Fluorine’s electronegativity improves target binding in drug design, while bromine’s bulk enhances pesticidal activity .

- Thermal Stability : Chlorinated compounds exhibit higher thermal stability, making them suitable for high-performance polymers .

- Solubility : Methoxy-substituted analogs (e.g., 3-Methoxyphenethylamine in ) show increased water solubility compared to halogenated derivatives, highlighting a trade-off between lipophilicity and bioavailability.

Biological Activity

N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom, a methyl group, and an oxolane ring attached to an amine group. The molecular formula is , with a molecular weight of approximately 209.26 g/mol. The presence of the oxolane ring contributes to its distinct chemical properties, influencing its reactivity and biological interactions.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The fluorine atom and the amine group are critical for binding affinity and selectivity, which can modulate various biological pathways such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may alter receptor signaling pathways, impacting cellular responses.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, potentially serving as a probe for studying enzyme activities. This interaction can lead to significant alterations in metabolic processes.

Antibacterial Activity

Though not extensively studied, preliminary data suggest that compounds with similar structures exhibit antibacterial properties. For instance, the methanolic extracts of related compounds have shown activity against E. coli and Staphylococcus aureus, indicating potential applications for this compound in combating bacterial infections .

Case Studies

- Enzyme Activity Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit enzyme activity at submicromolar concentrations, suggesting high potency as enzyme inhibitors.

- Cell Proliferation Assays : Compounds similar to this compound have been tested for antiproliferative effects on cancer cell lines such as HeLa and A549, showing IC50 values in the range of 200–300 μg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C12H16FNO | Enzyme inhibition, potential antibacterial |

| N-(3-fluoro-2-methylphenyl)acetamide | C10H12FNO | Antibacterial activity |

| 3-fluoro-2-methylphenol | C7H7F | Antimicrobial properties |

This table highlights the unique biological activities associated with structurally similar compounds, emphasizing the potential applications of this compound in drug development.

Q & A

Advanced Research Question

- Substituent Variation : Synthesize analogs with halogens (Br, Cl) or methoxy groups at the 2- or 4-positions of the phenyl ring (see for bromo/chloro analogs) .

- Oxolane Ring Modifications : Replace the oxolane ring with tetrahydrofuran or morpholine derivatives () to assess conformational flexibility .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays to quantify binding affinity.

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Scale-up challenges include:

- Catalyst Efficiency : RuCl3·H2O may require higher loading (≥5 mol%) at larger scales to maintain reaction rates.

- Purification Bottlenecks : Replace silica gel chromatography with recrystallization (e.g., using isopropanol/water mixtures) for cost-effective purification .

- Safety : Optimize exothermic steps (e.g., oxidative cleavage) using controlled addition of NaIO4 and inline cooling.

How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., G-protein-coupled receptors) .

- QM/MM Simulations : Study reaction mechanisms (e.g., fluorine’s electron-withdrawing effects) at the quantum mechanics/molecular mechanics level.

- Pharmacophore Mapping : Align structural features (e.g., amine group, fluorine position) with known active compounds () .

What strategies are effective in resolving low yields during the final coupling step of the amine and oxolane intermediates?

Advanced Research Question

Low yields may stem from steric hindrance or poor nucleophilicity. Solutions include:

- Coupling Reagents : Use HATU or EDC/HOBt to activate the carbonyl group for amide bond formation.

- Temperature Control : Perform reactions at 0–5°C to suppress side reactions.

- Microwave-Assisted Synthesis : Enhance reaction rates and yields by conducting steps under microwave irradiation (e.g., 100°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.